

Spectroscopic and Methodological Analysis of Azepane-2-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Azepane-2-carboxylic acid**, a cyclic amino acid analog of interest in medicinal chemistry and drug development. The document details typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and relevant biochemical pathways.

Spectroscopic Data of Azepane-2-Carboxylic Acid

The following tables summarize the expected quantitative NMR and IR spectroscopic data for **Azepane-2-carboxylic acid**. This data is compiled based on the known spectral characteristics of its constituent functional groups and analysis of related cyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: D₂O, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 3.9	dd	1H	α -CH
~3.2 - 3.3	m	1H	ϵ -CH ₂ (axial)
~2.9 - 3.0	m	1H	ϵ -CH ₂ (equatorial)
~1.8 - 2.0	m	2H	β -CH ₂
~1.5 - 1.7	m	4H	γ -CH ₂ , δ -CH ₂

¹³C NMR (Carbon-13 NMR) Data

Solvent: D₂O, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175 - 180	C=O (Carboxylic Acid)
~60 - 65	α -C
~45 - 50	ϵ -C
~30 - 35	β -C
~25 - 30	δ -C
~20 - 25	γ -C

Infrared (IR) Spectroscopy

FTIR Data

Technique: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid, H-bonding)
3300 - 3100	Medium, Broad	N-H stretch (Secondary Amine)
2920, 2850	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1640	Medium	N-H bend (Secondary Amine)
~1450	Medium	C-H bend (CH ₂)
~1300 - 1200	Medium	C-O stretch (Carboxylic Acid)
~1200 - 1100	Medium	C-N stretch (Amine)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for **Azepane-2-carboxylic acid**.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Weigh 5-10 mg of **Azepane-2-carboxylic acid** and dissolve it in 0.6 mL of deuterium oxide (D₂O).
- For analysis of the exchangeable N-H and O-H protons, a non-deuterated solvent such as DMSO-d₆ can be used.
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer.

- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64 (depending on concentration).
- Relaxation Delay: 2.0 s.
- Spectral Width: 12 ppm.
- Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
- Relaxation Delay: 2.0 s.
- Spectral Width: 200 ppm.
- Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

- Dry the **Azepane-2-carboxylic acid** sample thoroughly to remove any moisture.
- Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. FTIR Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing:

- Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualizations

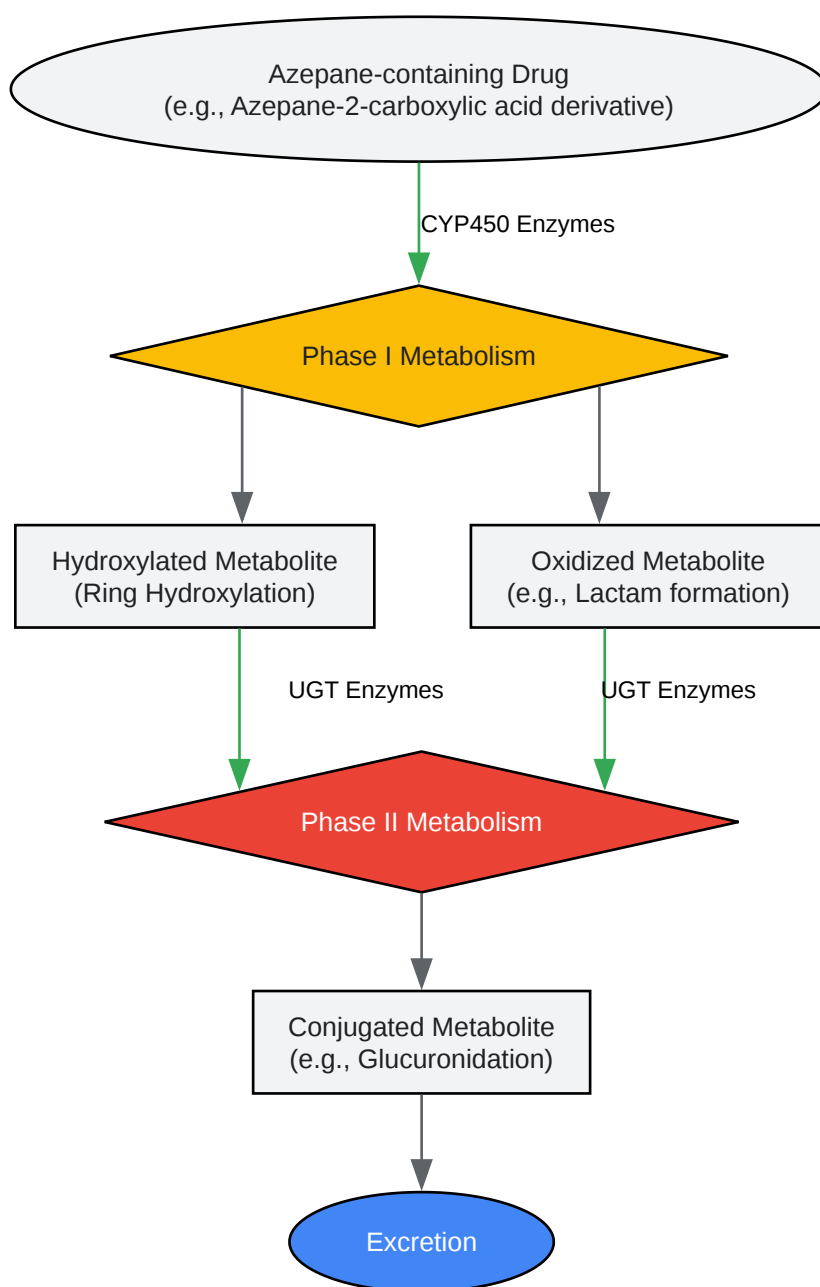
The following diagrams illustrate a representative synthetic pathway and a potential metabolic fate of **Azepane-2-carboxylic acid**, providing a broader context for its chemical and biological

behavior.



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A representative synthetic route to **Azepane-2-carboxylic acid**.



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A generalized metabolic pathway for azepane-containing compounds.

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